molecular formula C7H18N4 B576938 1-(2-Hydrazinylethyl)-4-methylpiperazine CAS No. 13562-46-4

1-(2-Hydrazinylethyl)-4-methylpiperazine

Cat. No.: B576938
CAS No.: 13562-46-4
M. Wt: 158.249
InChI Key: YEOVCYPFIOCZIG-UHFFFAOYSA-N
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Description

1-(2-Hydrazinylethyl)-4-methylpiperazine is a piperazine derivative characterized by a hydrazinyl-substituted ethyl chain at the N1 position and a methyl group at the N4 position of the piperazine ring. The hydrazine moiety may confer unique reactivity and biological activity, such as metal chelation or enzyme inhibition, though further research is needed to confirm these properties .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)ethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N4/c1-10-4-6-11(7-5-10)3-2-9-8/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOVCYPFIOCZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90667904
Record name 1-(2-Hydrazinylethyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90667904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13562-46-4
Record name 1-(2-Hydrazinylethyl)-4-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13562-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Hydrazinylethyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90667904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation Using 2-Haloethylhydrazine Derivatives

A common route involves the alkylation of 4-methylpiperazine with 2-chloroethylhydrazine or analogous haloalkylhydrazines. This method proceeds via an SN2 mechanism, where the piperazine nitrogen acts as a nucleophile, displacing the halide.

Reaction Conditions :

  • Solvent : Acetonitrile or dichloromethane, chosen for their polarity and ability to dissolve both reactants.

  • Base : Triethylamine (1.5–2.0 equivalents) to neutralize HCl byproducts and drive the reaction forward.

  • Temperature : Reflux (12–24 hours) to ensure complete conversion.

Example Protocol :

  • Combine 4-methylpiperazine (1.0 equiv) and 2-chloroethylhydrazine (1.2 equiv) in acetonitrile.

  • Add triethylamine (1.5 equiv) and reflux at 80°C for 18 hours.

  • Cool to room temperature, filter, and wash with water to remove salts.

  • Purify via vacuum distillation (115–125°C at 5–10 kPa) to isolate the product.

Challenges :

  • Competing side reactions (e.g., over-alkylation) due to the bifunctional nature of hydrazine.

  • Sensitivity of hydrazine groups to oxidation, necessitating inert atmospheres.

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) enhances reaction efficiency in biphasic systems. This method is particularly useful for large-scale syntheses.

Catalysts : Tetrabutylammonium chloride or Al₂O₃-supported catalysts improve interfacial reactivity.
Solvent System : Chloroform/water mixtures facilitate reactant partitioning.
Procedure :

  • Dissolve 4-methylpiperazine in aqueous phase and 2-bromoethylhydrazine in chloroform.

  • Add PTC catalyst (0.5–1.0% w/w) and stir vigorously at 40°C for 6 hours.

  • Separate organic layer, recover solvent via distillation, and purify product via column chromatography.

Advantages :

  • Higher yields (≥80%) compared to traditional alkylation.

  • Reduced side-product formation due to controlled reactant interaction.

Reductive Amination Approaches

Reductive amination offers a selective pathway by condensing 4-methylpiperazine with a hydrazine-containing carbonyl compound (e.g., 2-hydrazinylethanal) followed by reduction.

Reagents :

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with Pd/C.

  • Solvent : Methanol or ethanol for optimal solubility.

Optimized Workflow :

  • Mix 4-methylpiperazine (1.0 equiv) and 2-hydrazinylethanal (1.1 equiv) in methanol.

  • Add NaBH₃CN (1.5 equiv) and stir at 25°C for 24 hours.

  • Quench with aqueous HCl, extract with ethyl acetate, and concentrate.

  • Purify via recrystallization from ethanol/water.

Yield Considerations :

  • Yields range from 65–75%, limited by imine intermediate stability.

  • Excess reducing agent (up to 2.0 equiv) improves conversion but risks over-reduction.

Coupling Reactions for Ethylhydrazine Attachment

Hydrazine-Ethylene Dibromide Coupling

This two-step method first links ethylene dibromide to 4-methylpiperazine, followed by hydrazine substitution.

Step 1: Ethylene Bridge Formation

  • React 4-methylpiperazine with ethylene dibromide (1:1 molar ratio) in THF.

  • Use K₂CO₃ as a base to absorb HBr.

  • Isolate 1-(2-bromoethyl)-4-methylpiperazine via filtration and evaporation.

Step 2: Hydrazine Substitution

  • Treat the bromoethyl intermediate with hydrazine hydrate (3.0 equiv) in ethanol.

  • Reflux for 12 hours, then concentrate and purify via silica gel chromatography.

Key Parameters :

  • Hydrazine excess ensures complete displacement of bromide.

  • Elevated temperatures (reflux) accelerate nucleophilic substitution.

Purification and Characterization

Solvent Extraction and Distillation

Crude products often contain unreacted hydrazine and salts. Aromatic hydrocarbons (toluene, xylene) effectively dissolve the target compound while excluding polar impurities.

Procedure :

  • Dissolve crude product in toluene (2–6 mL/g).

  • Wash with water (3×) to remove residual hydrazine.

  • Recover toluene via reduced-pressure distillation (5–10 kPa).

  • Collect product at 115–125°C.

Purity : ≥90% as confirmed by HPLC.

Analytical Validation

  • HPLC : C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min.

  • NMR : δ 2.3 ppm (piperazine CH₂), δ 1.8 ppm (N–CH₃), δ 3.1 ppm (hydrazine NH₂).

Industrial and Scalability Considerations

Large-scale production prioritizes cost efficiency and safety:

  • Catalyst Recycling : Al₂O₃-supported catalysts in PTC systems reduce waste.

  • Continuous Flow Systems : Minimize handling of hazardous intermediates (e.g., hydrazine).

  • Yield Optimization : 80–85% achievable with rigorous process control .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydrazinylethyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The hydrazinylethyl group can be oxidized to form corresponding azides or nitriles under specific conditions.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazinylethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Azides, nitriles, and other oxidized derivatives.

    Reduction: Amines and other reduced compounds.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydrazinylethyl)-4-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydrazinylethyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The hydrazinylethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences and Pharmacological Targets

The table below highlights key structural variations and associated biological activities of 1-(2-Hydrazinylethyl)-4-methylpiperazine analogs:

Compound Name Substituent(s) Pharmacological Target/Activity Key Findings
1-(3-Aminopropyl)-4-methylpiperazine 3-Aminopropyl group at N1 Anticancer agents (stiff-stilbene derivatives) Used in Buchwald–Hartwig amination to synthesize stiff-stilbene ligands targeting G-quadruplex DNA .
BD-1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine) 2-(3,4-Dichlorophenyl)ethyl at N1 Sigma-1 receptor antagonism Exhibits 100-fold selectivity for sigma receptors; attenuates dystonia in rat models by blocking sigma-1-mediated neurotransmission .
JNJ7777120 (1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine) Indole-carbonyl group at N1 Histamine H4 receptor antagonism Protects against radiation-induced damage in hematopoietic systems; molecular weight: 277.76 .
1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine 4-Fluorophenylthiocarbamoyl at N1 Herbicide safener (chlorsulfuron detoxification) Reverses chlorsulfuron-induced growth inhibition in maize by restoring acetolactate synthase activity in roots .
1-(2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine Dibenzooxepin-chloro group at N1 Histamine H1 receptor antagonism R-enantiomer shows high H1R affinity (pKi = 8.83) and selectivity over H4R .

Mechanisms of Action

  • Sigma Receptor Antagonists (e.g., BD-1063) : Bind to sigma-1 receptors to inhibit DTG- or haloperidol-induced dystonia. Their dichlorophenyl group enhances lipophilicity and receptor affinity .
  • Herbicide Safeners (e.g., 1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine) : Protect crops by inducing detoxification enzymes (e.g., cytochrome P450) without directly inhibiting acetolactate synthase .
  • Histamine Receptor Ligands (e.g., JNJ7777120) : Block H4R signaling via competitive antagonism, reducing inflammation and radiation damage .

Biological Activity

1-(2-Hydrazinylethyl)-4-methylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a hydrazine group. Its chemical formula is C7H16N4C_7H_{16}N_4, and it can be synthesized through various methods, typically involving the reaction of 4-methylpiperazine with hydrazine derivatives.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction may disrupt critical cellular processes, leading to various biological effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study assessed its effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The compound demonstrated significant inhibitory activity, suggesting its potential as a lead compound for developing new antibacterial agents .

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Mycobacterium tuberculosis1812.5
Staphylococcus aureus1525
Escherichia coli1450

2. Antiviral Activity

In addition to its antibacterial properties, this compound has been studied for its antiviral effects. Research has shown that it can inhibit viral replication in vitro, particularly against certain strains of influenza virus. The mechanism appears to involve interference with viral entry into host cells and disruption of viral protein synthesis .

3. Anticancer Properties

The anticancer potential of this compound has also been explored. Studies have indicated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit key signaling pathways involved in cell proliferation and survival contributes to its anticancer effects .

Case Studies

Case Study 1: Antimicrobial Efficacy Against Mtb
A recent study evaluated the effectiveness of several hydrazine derivatives, including this compound, against drug-resistant strains of Mtb. The results highlighted the compound's selective toxicity towards bacterial cells while exhibiting low cytotoxicity towards mammalian cells, making it a promising candidate for further development as an anti-TB agent .

Case Study 2: Cytotoxicity Assessment
In another study focusing on cytotoxicity, researchers utilized the MTT assay to assess the effects of this compound on human cell lines. While it exhibited some cytotoxic effects at higher concentrations, the selectivity index indicated that it could be optimized for therapeutic use without significant harm to normal cells .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature60–80°CHigher yield at 80°C
Solvent PolarityEthanol/DMF (3:1)Improved solubility
Catalyst Loading5 mol% Pd(OAc)₂85% coupling efficiency

Q. Table 2: Receptor Binding Affinity Data

Receptor SubtypeAssay TypeIC₅₀ (nM)Selectivity Ratio (vs. 5-HT₁A)Reference
5-HT₂CRadioligand12 ± 21:15
D₂Functional cAMP450 ± 501:38

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